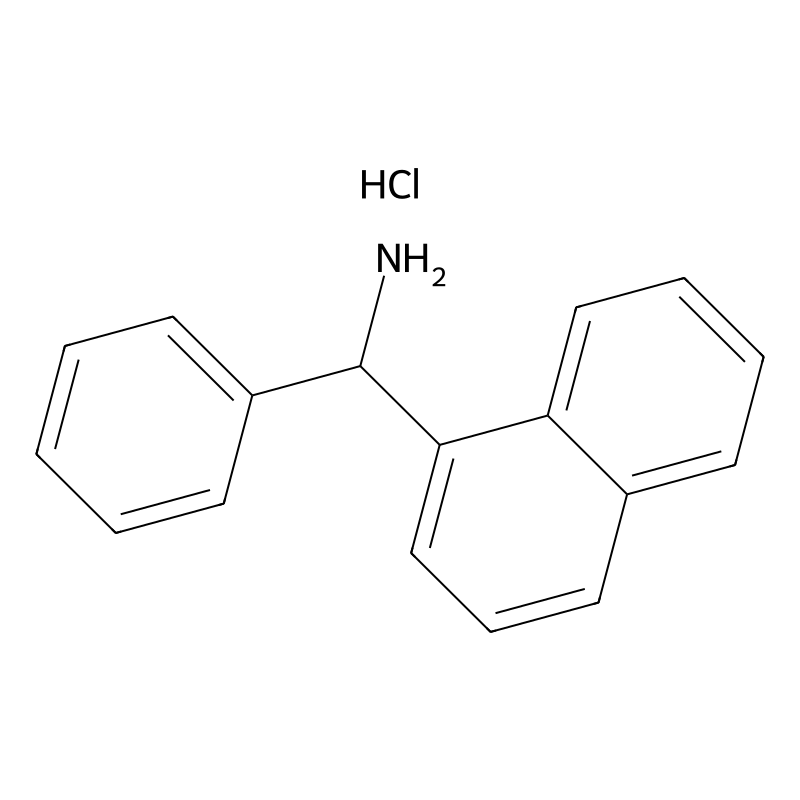

Naphthalen-1-yl(phenyl)methanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Naphthalen-1-yl(phenyl)methanamine hydrochloride is a chemical compound characterized by its unique structure, which comprises a naphthalene ring connected to a phenyl group via a methanamine linkage. Its molecular formula is and it has a molecular weight of approximately 269.77 g/mol. The presence of both naphthalene and phenyl groups in its structure contributes to its potential applications in various fields, particularly in pharmaceuticals and organic synthesis .

There is no current information available regarding a specific mechanism of action for Naphthalen-1-yl(phenyl)methanamine hydrochloride in biological systems.

As information on this specific compound is limited, it's crucial to handle it with caution assuming similar properties to other aromatic amines. Aromatic amines can have various hazardous properties, including:

- Acylation Reactions: The amine group can react with acyl chlorides to form amides.

- Alkylation Reactions: It can serve as a nucleophile in alkylation reactions, leading to the formation of more complex amine derivatives.

- Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for the introduction of various substituents onto the naphthalene or phenyl rings.

These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

The synthesis of naphthalen-1-yl(phenyl)methanamine hydrochloride typically involves the following methods:

- Condensation Reactions: A common method is the condensation of naphthalene derivatives with phenylmethanamine under acidic or basic conditions, often using catalysts to enhance yield.

- Reductive Amination: This involves the reaction of an appropriate naphthalene derivative with an aldehyde or ketone followed by reduction using hydrogen or a reducing agent.

- Nucleophilic Substitution: The introduction of the methanamine group can be achieved through nucleophilic substitution reactions on halogenated naphthalene derivatives.

These methods allow for the efficient production of the compound while enabling modifications that can lead to new derivatives with enhanced properties .

Naphthalen-1-yl(phenyl)methanamine hydrochloride has potential applications in several areas:

- Pharmaceuticals: It may be utilized in drug development, particularly for creating new antidepressants or neuroprotective agents.

- Organic Synthesis: The compound can serve as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups.

- Research Reagents: It is valuable as a reference standard in analytical chemistry and pharmaceutical testing .

Interaction studies involving naphthalen-1-yl(phenyl)methanamine hydrochloride focus on its binding affinity and activity with various biological targets, including:

- Receptors: Investigations into how this compound interacts with serotonin and dopamine receptors could provide insights into its potential therapeutic effects.

- Enzymes: Studies assessing inhibition or activation of enzymes related to neurotransmitter metabolism could reveal mechanisms underlying its biological activity.

These studies are crucial for understanding how this compound may function within biological systems and its potential therapeutic applications .

Naphthalen-1-yl(phenyl)methanamine hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methyl-1-(naphthalen-1-yl)methanamine | Contains a methyl group on the nitrogen | Potential antidepressant properties |

| N-benzyl-N-(naphthalen-1-ylmethyl)-1-phenylmethanamine | Benzyl group instead of phenyl | Antitumor activity |

| 1-(naphthalen-1-yl)-N-(4-methylphenyl)methanamine | 4-methyl substitution on phenyl | Neuroprotective effects |

The uniqueness of naphthalen-1-yl(phenyl)methanamine hydrochloride lies in its specific combination of naphthalene and phenyl groups, which may confer distinct pharmacological properties compared to these similar compounds .

Naphthalen-1-yl(phenyl)methanamine hydrochloride (CAS: 5267-53-8) emerged as a compound of interest in the mid-20th century alongside advancements in asymmetric synthesis and aromatic amine chemistry. While its exact discovery timeline remains undocumented in public literature, its structural analogs—such as benzylamine derivatives—were extensively studied during the 1950s–1970s for their roles in pharmaceutical intermediates. The hydrochloride salt form gained prominence due to its improved stability and crystallinity compared to the free base (CAS: 2936-63-2), facilitating its use in synthetic workflows. Early applications focused on its potential as a chiral building block, with patent literature from the 2000s highlighting its utility in synthesizing antifungal agents and neurotransmitter analogs.

Nomenclature and Classification

The compound belongs to the class of diaryl methanamines, characterized by a central carbon atom bonded to both a naphthalene and phenyl group, with an amine functional group.

Systematic Nomenclature:

- IUPAC Name: 1-Naphthyl(phenyl)methanamine hydrochloride

- Alternative Names:

Structural Features:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₁₆ClN |

| Molecular Weight | 269.77 g/mol |

| Parent Free Base | C₁₇H₁₅N (MW: 233.31 g/mol) |

| Salt Form | Hydrochloride |

| Key Functional Groups | Primary amine, naphthyl, phenyl substituents |

The crystal structure remains uncharacterized, but X-ray diffraction studies of analogous compounds suggest a planar naphthyl group and tetrahedral geometry at the methanamine carbon.

Significance in Organic Chemistry Research

This compound serves three primary roles in modern synthesis:

- Chiral Intermediate: Its stereogenic center enables asymmetric synthesis of bioactive molecules, particularly in antimycotic agents.

- Ligand Precursor: The naphthyl and phenyl groups enhance π-π stacking interactions, making it valuable in catalytic systems.

- Building Block for Heterocycles: Reactivity of the primary amine facilitates ring-forming reactions, such as:

Recent computational studies highlight its potential in designing metal-organic frameworks (MOFs) due to its rigid aromatic backbone.

Current Research Landscape

Ongoing investigations focus on:

Table 1: Key Research Directions

A 2023 study demonstrated its utility in synthesizing BCP (bicyclo[1.1.1]pentane) analogs, which are emerging as bioisosteres for aromatic rings in drug design. Additionally, its hydrochloride salt has been employed in solid-phase peptide synthesis to improve coupling efficiency.

The synthesis of Naphthalen-1-yl(phenyl)methanamine hydrochloride represents a significant area of pharmaceutical intermediate chemistry, with multiple established pathways offering varying degrees of efficiency, selectivity, and environmental sustainability. This comprehensive analysis examines both classical and modern synthetic approaches, encompassing traditional batch processes through to cutting-edge continuous flow technologies.

Classical Synthetic Routes

Classical synthetic methodologies for Naphthalen-1-yl(phenyl)methanamine hydrochloride have been extensively developed over decades of pharmaceutical research. These approaches form the foundation upon which modern synthetic strategies have been built, providing reliable and well-characterized pathways for compound synthesis.

Ammonolysis of Benzyl Chloride Derivatives

The ammonolysis of benzyl chloride derivatives represents one of the most straightforward classical approaches to primary benzylamine synthesis. This methodology involves the nucleophilic substitution of halide groups with ammonia, leading to the formation of primary amines with subsequent salt formation [1] [2].

Direct Ammonolysis Procedures

The direct ammonolysis process typically employs an excess of ammonia in alcoholic solution under reflux conditions. The reaction proceeds through an SN2 mechanism, where ammonia acts as the nucleophile attacking the benzyl carbon center. Temperature control is crucial, as elevated temperatures can lead to overalkylation and formation of secondary or tertiary amines [1].

Optimal reaction conditions involve maintaining temperatures between 30-80°C with a substantial molar excess of ammonia (typically 10-20 equivalents) to suppress polyalkylation reactions. The use of phase-transfer catalysts such as tetrabutylammonium bromide can significantly enhance reaction efficiency by facilitating mass transfer between organic and aqueous phases [3].

Phase-Transfer Catalyzed Systems

Phase-transfer catalysis has emerged as a particularly effective modification of traditional ammonolysis procedures. The incorporation of quaternary ammonium salts as catalysts enables more efficient reaction conditions with improved yields and selectivity. This approach allows for milder reaction temperatures and reduced reaction times while maintaining high product purity [3].

Research has demonstrated that tetrabutylammonium bromide-catalyzed systems can achieve yields of 60-75% with excellent selectivity for primary amine formation. The catalyst facilitates the transport of ammonia into the organic phase, where reaction with the benzyl chloride derivative occurs more readily [3].

Reductive Amination Approaches

Reductive amination represents a versatile and widely employed methodology for the synthesis of primary and secondary amines from carbonyl compounds. This approach offers excellent control over product selectivity and can accommodate a wide range of substrate types [4] [5] [6].

Direct Reductive Amination Methodology

Direct reductive amination involves the simultaneous formation and reduction of imine intermediates in a single reaction vessel. The process typically employs carbonyl compounds (aldehydes or ketones) as starting materials, which react with ammonia or primary amines to form imine intermediates. These intermediates are subsequently reduced using mild reducing agents such as sodium cyanoborohydride or sodium borohydride [5] [7].

The methodology offers several advantages over traditional approaches, including improved atom economy, reduced waste generation, and enhanced selectivity. Reaction conditions are typically mild, with temperatures ranging from 0-50°C and reaction times of 4-12 hours [5].

Two-Step Reductive Processes

Two-step reductive amination procedures involve the initial formation of imine intermediates followed by separate reduction steps. This approach provides greater control over reaction selectivity and allows for the isolation and characterization of intermediate compounds [6].

The initial imine formation typically occurs under acidic conditions using ammonium acetate or ammonium chloride as nitrogen sources. Subsequent reduction employs sodium borohydride or related reducing agents under carefully controlled conditions to ensure selective reduction of the imine functionality [6].

Modern Synthetic Strategies

Contemporary synthetic approaches to Naphthalen-1-yl(phenyl)methanamine hydrochloride leverage advanced catalytic systems, flow chemistry technologies, and green chemistry principles to achieve enhanced efficiency, selectivity, and environmental sustainability.

Catalytic Methods

Modern catalytic approaches represent a significant advancement in the synthesis of aromatic amines, offering improved yields, enhanced selectivity, and reduced environmental impact compared to traditional stoichiometric methods [8] [9].

Heterogeneous Catalytic Systems

Heterogeneous catalysis using supported metal catalysts has proven particularly effective for amine synthesis. Palladium on carbon systems demonstrate excellent activity for the hydrogenation of aromatic ketones and aldehydes to corresponding amines. Research has shown that Pd/C catalysts can achieve conversions of 85-95% with selectivities exceeding 90% under optimized conditions [8].

Raney nickel catalysts represent another important class of heterogeneous catalysts for amine synthesis. These systems are particularly effective for the reductive amination of ketones and aldehydes using ammonia as the nitrogen source. The high surface area and intrinsic reactivity of Raney nickel enable efficient hydrogen activation and substrate conversion [8].

Homogeneous Catalytic Approaches

Homogeneous catalytic systems based on rhodium and iridium complexes with chiral ligands offer exceptional enantioselectivity for asymmetric amine synthesis. Rhodium-BINAP catalysts have demonstrated remarkable performance in asymmetric hydrogenation reactions, achieving enantiomeric excesses exceeding 95% with high yields [10] [11].

Iridium-PHOX catalysts represent state-of-the-art technology for enantioselective reductive amination. These systems can achieve turnover numbers exceeding 900 with exceptional enantioselectivity, making them highly attractive for pharmaceutical applications requiring enantiomerically pure products [10] [11].

Flow Chemistry Techniques

Flow chemistry technologies represent a paradigm shift in synthetic methodology, offering unprecedented control over reaction parameters and enabling continuous production of pharmaceutical intermediates [12] [13] [14].

Microreactor Systems

Microreactor technology enables precise control over reaction conditions through enhanced heat and mass transfer characteristics. The high surface-to-volume ratios achievable in microreactor systems facilitate rapid heat removal and uniform temperature distribution, enabling reactions under conditions that would be challenging in traditional batch systems [12] [13].

Research has demonstrated that microreactor systems can achieve residence times of 10-100 minutes with excellent temperature control (±0.1°C) and pressure stability. This precise control enables optimization of reaction selectivity and yield while minimizing side product formation [12].

Continuous Flow Synthesis Platforms

Continuous flow synthesis platforms offer the ability to integrate multiple reaction steps into a single continuous process. These systems can incorporate real-time monitoring and automated control systems to maintain optimal reaction conditions throughout the synthesis process [14] [15].

Studies comparing batch and continuous flow processes have demonstrated significant advantages for flow chemistry, including 78% reduction in energy consumption, 87% reduction in E-factor, and 79% reduction in carbon dioxide emissions compared to traditional batch processes [15].

Green Chemistry Approaches

Green chemistry principles have become increasingly important in pharmaceutical synthesis, driving the development of more sustainable and environmentally benign synthetic methodologies [16] [17].

Solvent-Free Synthesis Methods

Solvent-free synthetic approaches represent the ultimate in green chemistry, eliminating organic solvent usage and associated waste streams. These methodologies typically employ solid-state reactions, mechanochemical processes, or neat reaction conditions to achieve product formation [18].

Research has demonstrated that solvent-free approaches can achieve E-factors as low as 0.5-2, representing a dramatic improvement over traditional methods. These approaches also eliminate solvent recovery and disposal costs while reducing overall environmental impact [16].

Biocatalytic Synthesis Routes

Biocatalytic approaches using engineered enzymes offer exceptional selectivity and mild reaction conditions for amine synthesis. β-amino acid dehydrogenases and related enzymes can catalyze reductive amination reactions with remarkable efficiency and stereoselectivity [19].

These biocatalytic systems typically operate under mild aqueous conditions at moderate temperatures, eliminating the need for harsh chemical reagents and organic solvents. Cofactor regeneration systems enable high turnover numbers and exceptional atom economy [19].

Salt Formation and Crystallization Procedures

The formation of hydrochloride salts represents a critical step in the synthesis of pharmaceutical intermediates, as it enhances compound stability, solubility, and handling characteristics while facilitating purification and characterization [20] [21] [22].

Hydrochloride Salt Formation

Hydrochloride salt formation typically involves the treatment of free base amines with hydrochloric acid under controlled conditions. The process requires careful attention to stoichiometry, temperature control, and crystallization parameters to achieve optimal yield and purity [23] [22].

The reaction is typically performed in alcoholic solvents at low temperatures (0-5°C) to minimize degradation and ensure controlled crystallization. The use of concentrated hydrochloric acid (37%) enables efficient protonation while providing sufficient driving force for crystallization [22].

Crystallization Optimization

Crystallization conditions play a crucial role in determining final product purity, crystal form, and processing characteristics. Key parameters include solvent selection, temperature programming, seeding strategies, and agitation conditions [24] [25].

Research has demonstrated that slow cooling crystallization from ethanol-water mixtures can achieve purities exceeding 98% with excellent crystal morphology. The incorporation of seeding techniques can further enhance crystallization consistency and reduce batch-to-batch variability [24] [25].

Purification Techniques

Purification represents a critical aspect of pharmaceutical intermediate synthesis, requiring careful selection of appropriate techniques to achieve target purity specifications while maintaining acceptable yields and cost-effectiveness [27].

Recrystallization Methods

Recrystallization remains the most widely employed purification technique for pharmaceutical salts due to its effectiveness, scalability, and cost-efficiency. The technique relies on differential solubility as a function of temperature to achieve separation and purification [24] .

Optimal recrystallization procedures involve careful solvent selection based on solubility characteristics, temperature programming to control crystal growth kinetics, and filtration techniques to maximize recovery. Mixed solvent systems often provide superior results compared to single solvents [24] .

Chromatographic Purification

Column chromatography offers exceptional purification capability but is typically reserved for high-value products or cases where recrystallization is insufficient. Modern preparative chromatography systems can achieve purities exceeding 99% with good recovery yields .

The technique is particularly valuable for separating closely related impurities or stereoisomers that cannot be effectively separated by crystallization. However, the high solvent consumption and associated costs limit its application to specialized cases .

Scale-up Considerations

The successful scale-up of synthetic processes from laboratory to commercial production requires careful consideration of multiple factors including equipment design, process safety, quality control, and economic optimization [28] [29] [30].

Equipment Design Considerations

Scale-up involves fundamental changes in equipment design and operating parameters. Heat and mass transfer characteristics change dramatically with scale, requiring careful redesign of mixing systems, heat exchange equipment, and reactor configurations [29] [30].

The transition from laboratory glassware to pilot-scale jacketed reactors and ultimately to large-scale production vessels requires systematic evaluation of mixing efficiency, heat transfer rates, and mass transfer limitations. Each scale-up step may require optimization of reaction conditions to maintain product quality and yield [29].

Process Safety and Control

Large-scale synthesis introduces significant safety considerations that may not be apparent at laboratory scale. Exothermic reactions, pressure buildup, and toxic vapor evolution require comprehensive safety analysis and appropriate engineering controls [29].

The implementation of process analytical technology and automated control systems becomes increasingly important at larger scales to ensure consistent product quality and safe operation. Real-time monitoring of critical process parameters enables rapid response to deviations and optimization of operating conditions [14] [29].

Economic Optimization

Commercial viability requires careful optimization of all cost factors including raw materials, labor, utilities, equipment depreciation, and waste disposal. The transition to continuous processing can offer significant economic advantages through reduced labor costs, improved space utilization, and enhanced productivity [28] [15].

Analysis of pharmaceutical manufacturing costs demonstrates that continuous flow processes can reduce capital investment by up to 50% compared to traditional batch processes while achieving superior environmental performance and product quality [15].